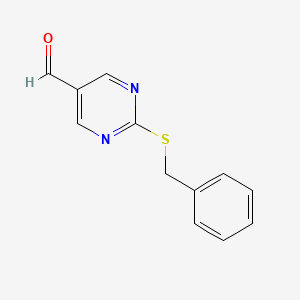

2-(Benzylthio)pyrimidine-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the condensation of aldehydes with other nitrogen-containing compounds. For instance, 1-vinylpyrrole-benzimidazole ensembles are synthesized through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, which could be analogous to the synthesis of 2-(Benzylthio)pyrimidine-5-carbaldehyde by condensation with suitable sulfur and nitrogen-containing reactants . Additionally, the synthesis of 2-RF-pyrimido[1,2-a]benzimidazole-4-carbaldehyde derivatives involves the reaction between 3-(polyfluoroacetyl)pyruvaldehyde dimethyl acetals and 2-aminobenzimidazole, indicating that pyrimidine derivatives can be synthesized through reactions involving aldehydes and amines .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Benzylthio)pyrimidine-5-carbaldehyde can be complex, as seen in the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate. This compound forms a dimeric structure with a row of five fused rings, which suggests that 2-(Benzylthio)pyrimidine-5-carbaldehyde could also exhibit interesting structural features when forming complexes .

Chemical Reactions Analysis

The reactivity of carbaldehyde derivatives with organo-derivatives of Group III elements is highlighted in the reactions between oximes and organo-derivatives. Pyridine-2-carbaldehyde oxime, for example, reacts with trimethylborane to form a crystalline oximate, indicating that 2-(Benzylthio)pyrimidine-5-carbaldehyde may also undergo similar reactions with organometallic compounds to form new derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Benzylthio)pyrimidine-5-carbaldehyde are not directly discussed, the properties of related compounds can be inferred. The synthesized 1-vinyl-1H-pyrrol-2-yl-1H-benzimidazoles are intensely fluorescent, which suggests that the pyrimidine-5-carbaldehyde derivative may also possess fluorescent properties . The influence of substituents, such as fluorinated groups, on the regiochemical outcome of reactions is also noted, which could be relevant for understanding the reactivity of 2-(Benzylthio)pyrimidine-5-carbaldehyde .

科学的研究の応用

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

-

Anti-Inflammatory Effects

- Application Summary : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Antioxidant Effects

In a review article on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, it was mentioned that through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels . While this is not directly related to “2-(Benzylthio)pyrimidine-5-carbaldehyde”, it does show the potential for pyrimidines to be used in the development of new anti-inflammatory agents .

In a review article on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, it was mentioned that through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels . While this is not directly related to “2-(Benzylthio)pyrimidine-5-carbaldehyde”, it does show the potential for pyrimidines to be used in the development of new anti-inflammatory agents .

Safety And Hazards

特性

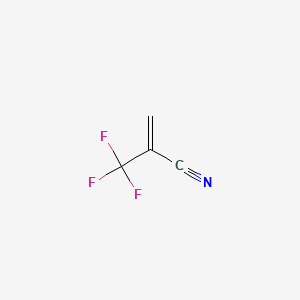

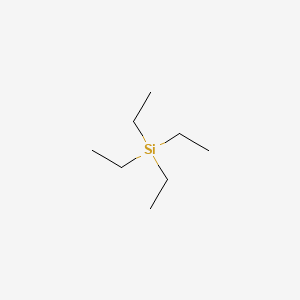

IUPAC Name |

2-benzylsulfanylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c15-8-11-6-13-12(14-7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTDTICMHNEHCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649830 |

Source

|

| Record name | 2-(Benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)pyrimidine-5-carbaldehyde | |

CAS RN |

915920-15-9 |

Source

|

| Record name | 2-(Benzylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)